1-(4-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(4-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a chlorophenyl group and a pyridinyl group
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with pyridine-3-carboxaldehyde in the presence of hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions often involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include carboxylic acids, alcohols, imines, and substituted pyrazoles.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the cell membrane integrity of microbial pathogens.
The molecular targets and pathways involved in its mechanism of action are often elucidated through various biochemical and pharmacological studies, including enzyme assays, cell-based assays, and molecular docking studies.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(pyridin-2-YL)-1H-pyrazole-4-carbaldehyde: This compound has a similar structure but with the pyridinyl group at a different position, which may result in different chemical and biological properties.
1-(4-Chlorophenyl)-3-(pyridin-4-YL)-1H-pyrazole-4-carbaldehyde: Another positional isomer with potential differences in reactivity and biological activity.
1-(4-Bromophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde: Substitution of the chlorine atom with a bromine atom can lead to changes in the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C15H10ClN3O |
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Molecular Weight |
283.71 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-pyridin-3-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C15H10ClN3O/c16-13-3-5-14(6-4-13)19-9-12(10-20)15(18-19)11-2-1-7-17-8-11/h1-10H |
InChI Key |
RFIBZXXUMVZGRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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